tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

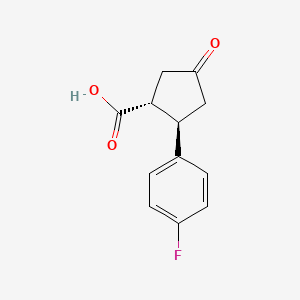

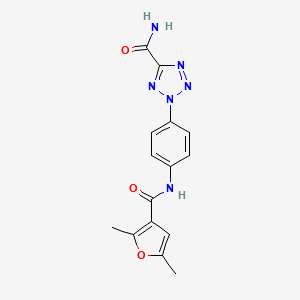

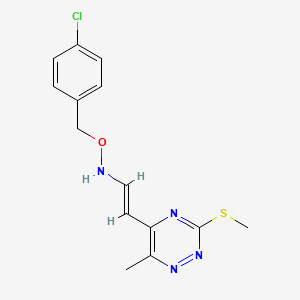

“tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate” is a chemical compound with the molecular formula C10H17NO3 . It is also known as tert-butyl (3-hydroxycyclobutyl) (methyl)carbamate .

Molecular Structure Analysis

The molecular structure of “tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate” consists of a carbamate group attached to a cyclobutyl ring. The carbamate group includes a carbonyl (C=O) group and an amine (NH) group . The cyclobutyl ring is a four-membered carbon ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate” are not fully detailed in the available resources. It is known to be a solid at room temperature . Its molecular weight is 199.25 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis of Agonists and Chemical Intermediates

- The compound 1-(3-oxocyclobutyl) carboxylic acid was converted into N-Boc-protected 1-(3-oxocyclobutyl) urea, a key intermediate for the preparation of agonists of metabotropic glutamate receptor 5. This reaction showcases the compound's utility in the synthesis of biologically relevant molecules through a one-step Curtius rearrangement involving a nucleophilic addition of the in situ generated tert-butyl carbamate to the isocyanate intermediate (Sun et al., 2014).

Organic Synthesis Applications

- In the realm of Diels-Alder reactions, tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate derivatives have been utilized in the preparation and subsequent Diels-Alder reaction of 2-amido substituted furans. These reactions are critical for constructing complex organic molecules, demonstrating the versatility of these compounds in synthetic organic chemistry (Padwa et al., 2003).

Catalysis and Reaction Mechanisms

- The compound has been used in the study of α-aminated methyllithium by DTBB-catalyzed lithiation of a N-(chloromethyl) carbamate, illustrating its role in nuanced chemical transformations that are catalyzed by specific reagents (Ortiz et al., 1999).

Enantioselective Synthesis

- It serves as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance in the synthesis of compounds with precise stereochemical configurations (Ober et al., 2004).

Advanced Chemical Syntheses

- The compound and its derivatives have been involved in advanced syntheses, such as the preparation of 1,3-disubstituted ureas and phenyl N-substituted carbamates with potential antiarrhythmic and hypotensive properties (Chalina et al., 1998).

Safety and Hazards

“tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate” is classified as harmful if swallowed, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective gloves, protective clothing, and eye/face protection .

Eigenschaften

IUPAC Name |

tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOCATWNHWABFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B2606936.png)

![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2606938.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2606942.png)

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazole](/img/structure/B2606945.png)

![4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2606947.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2606950.png)